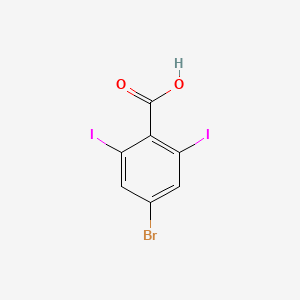
6-iodo-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-indole-3-carboxylic acid typically involves the iodination of indole-3-carboxylic acid. One common method is the electrophilic substitution reaction, where indole-3-carboxylic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:
- Dissolve indole-3-carboxylic acid in acetic acid.
- Add iodine and potassium iodate to the solution.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated purification systems. The choice of solvents, reagents, and reaction conditions can be adjusted to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-iodo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives with different functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to reflux).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetic acid), temperature (room temperature to reflux).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution Reactions: 6-amino-1H-indole-3-carboxylic acid, 6-thio-1H-indole-3-carboxylic acid.
Oxidation Reactions: Indole-3-carboxylic acid derivatives with aldehyde or ketone groups.
Reduction Reactions: 6-iodo-1H-indole-3-methanol, 6-iodo-1H-indole-3-aldehyde.
Wissenschaftliche Forschungsanwendungen
6-iodo-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-iodo-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group enhance its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Lacks the iodine atom at the 6-position, resulting in different reactivity and biological activity.
6-bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
6-chloro-1H-indole-3-carboxylic acid:
Uniqueness
6-iodo-1H-indole-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the iodine atom and carboxylic acid group provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H6INO2 |
|---|---|
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
6-iodo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) |
InChI-Schlüssel |
AXYULVYRXYXUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)NC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


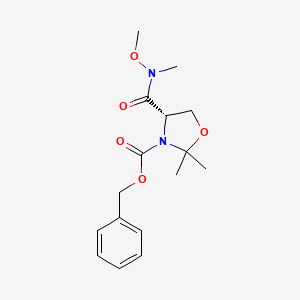
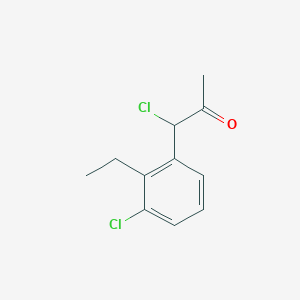

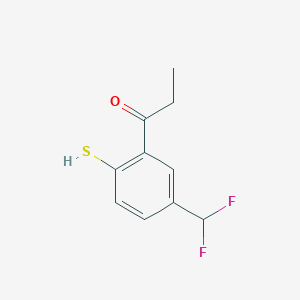
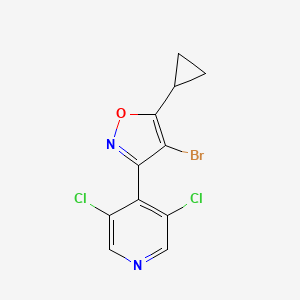


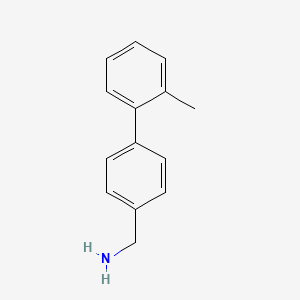
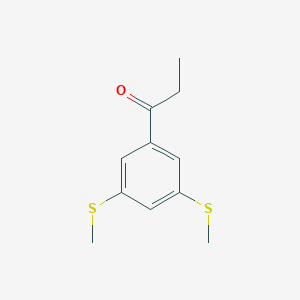
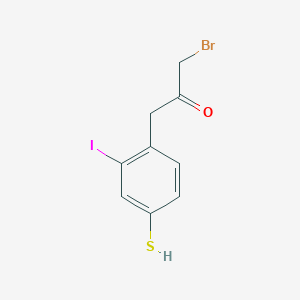
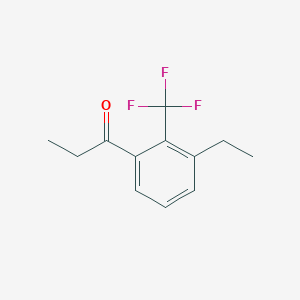
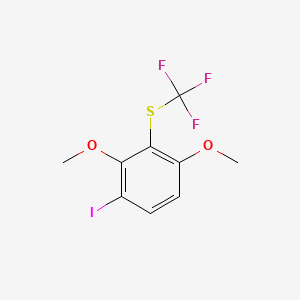
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
